N-(2,4-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group and a carboxamide group, along with a 2,4-dimethoxyphenyl group. Its distinct structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate and urea under acidic conditions to form the pyrimidine ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine: Research has shown that the compound exhibits cytotoxic activity against certain cancer cell lines, suggesting its potential use in cancer treatment.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound has been shown to inhibit the activity of bacterial RNA polymerase, thereby preventing the synthesis of essential RNA molecules and leading to the death of bacterial cells. Additionally, it can modulate signaling pathways involved in cell growth and proliferation, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea: This compound shares a similar structural motif and exhibits comparable biological activities, such as inhibition of protein kinases and phosphodiesterases.
N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives: These compounds also contain the 2,4-dimethoxyphenyl group and have been studied for their antimicrobial properties.
Uniqueness
N-(2,4-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide stands out due to its unique combination of a pyrimidine ring with an ethyl group and a carboxamide group, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial RNA polymerase and modulate cell signaling pathways makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H17N3O3 |
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Molecular Weight |
287.31 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H17N3O3/c1-4-10-7-13(17-9-16-10)15(19)18-12-6-5-11(20-2)8-14(12)21-3/h5-9H,4H2,1-3H3,(H,18,19) |
InChI Key |
BTCANRBZISSVSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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